The compound is cataloged under the CAS number 1952360-91-6 and is recognized for its role as a linker in solid-phase peptide synthesis (SPPS) and other biochemical processes. Its classification as a PEG-based linker positions it within a broader category of compounds that facilitate the conjugation of biomolecules, thereby enhancing their stability and solubility in biological systems.
The synthesis of Fmoc-NH-PEG12-CH2CH2COOH typically involves several key steps:
Fmoc-NH-PEG12-CH2CH2COOH has a molecular formula of and a molecular weight of approximately 839.96 g/mol. The structure consists of three principal components:
The structural attributes contribute to its effectiveness as a linker in various biochemical applications, particularly in solid-phase peptide synthesis .
Fmoc-NH-PEG12-CH2CH2COOH participates in several critical chemical reactions during peptide synthesis:
These reactions are fundamental to constructing peptides and other biomolecules.
While Fmoc-NH-PEG12-CH2CH2COOH does not exhibit a direct mechanism of action like drugs or enzymes, it plays an essential role in peptide synthesis through its structural properties:
The physical properties of Fmoc-NH-PEG12-CH2CH2COOH include:
Chemical properties include:
Fmoc-NH-PEG12-CH2CH2COOH has diverse applications across multiple scientific fields:
Fmoc-NH-PEG12-CH2CH2COOH (CAS 1952360-91-6) is engineered for seamless integration into SPPS workflows. Its Fmoc-protected amine terminus serves as a temporary protecting group, enabling iterative coupling cycles on resin-bound peptides. The PEG12 spacer (12 ethylene oxide units) significantly enhances solvation of growing peptide chains, mitigating aggregation during synthesis—especially for hydrophobic sequences prone to premature termination [1] [8]. The terminal carboxylic acid (─CH₂CH₂COOH) allows on-resin conjugation to target molecules after Fmoc deprotection, positioning this linker as a "bridge" between solid-phase syntheses and solution-phase modifications.
Table 1: SPPS Integration Parameters for Fmoc-NH-PEG12-CH2CH2COOH
Parameter | Specification | Impact on Synthesis |
---|---|---|
Fmoc Protection | Orthogonal to Boc/Cbz | Selective deprotection in basic conditions |
PEG Length | 12 ethylene oxide units | Prevents peptide chain aggregation |
Carboxylic Acid pKa | ~4.5 (propanoic acid derivative) | Efficient activation for amide coupling |
Solubility in DMSO | ≥100 mg/mL (119.05 mM) | Compatibility with SPPS solvents |
The Fmoc group in PEGylated linkers exhibits distinct deprotection kinetics due to the hydrophilic PEG environment. Studies show that 20% piperidine in DMF removes the Fmoc moiety from Fmoc-NH-PEG12-CH2CH2COOH within 7–9 minutes—30% faster than standard amino acid derivatives. This acceleration is attributed to the PEG12 chain’s solvation power, which enhances reagent accessibility to the Fmoc carbonyl [1] [8]. Kinetic profiling reveals a biphasic deprotection: rapid initial cleavage (t₁/₂ = 2.1 min) followed by slower secondary phase (t₁/₂ = 6.8 min), likely due to conformational reorganization of the PEG chain post-deprotection. Notably, no β-elimination side products are observed, confirming the stability of the ethylene glycol backbone under basic conditions.
Table 2: Fmoc Deprotection Efficiency Across Bases
Deprotection Reagent | Time (min) | Efficiency (%) | Side Products |
---|---|---|---|
20% Piperidine/DMF | 7–9 | >99.5 | None detected |
2% DBU/DMF | 3–4 | 98.2 | <0.8% dihydrodibenzofulvene |
50% Morpholine/DMF | 20–25 | 96.1 | Traces of Fmoc-morpholide |
The 12-unit PEG spacer in Fmoc-NH-PEG12-CH2CH2COOH represents a critical optimization for balancing biocompatibility and functionality. Shorter chains (e.g., PEG4 or PEG8) reduce solubility and increase plasma protein binding, while longer chains (e.g., PEG24) impede cellular uptake. PEG12 provides an optimal hydrodynamic radius (∼3.8 nm), minimizing steric hindrance during target binding while extending circulatory half-life by 4.7-fold compared to non-PEGylated analogues [6] [8]. The ethylene glycol repeat units reduce immunogenicity and non-specific interactions, with in vitro studies confirming <5% macrophage uptake—crucial for targeted drug delivery applications.
Table 3: Biocompatibility Metrics by PEG Length
PEG Units | Solubility (mg/mL) | Plasma Half-life (h) | Cellular Uptake Efficiency (%) |
---|---|---|---|
PEG4 | 18.2 | 1.2 ± 0.3 | 92.5 ± 3.1 |
PEG8 | 47.6 | 3.8 ± 0.5 | 68.3 ± 4.2 |
PEG12 | 100.0 | 5.6 ± 0.7 | 34.1 ± 2.8 |
PEG24 | 121.5 | 8.9 ± 1.1 | 12.4 ± 1.5 |
The propanoic acid terminus (─CH₂CH₂COOH) in Fmoc-NH-PEG12-CH2CH2COOH enables diverse conjugation chemistries. Its extended alkyl spacer avoids steric constraints encountered with direct PEG-carboxylic acids, increasing coupling yields by 25–40%. Activation with HATU/DIPEA achieves near-quantitative amidation (>98%) with amine nucleophiles within 30 minutes, while DIC/HOBt facilitates esterification with alcohols at 80–90% efficiency [4] [8]. Post-conjugation, the PEG linker maintains flexibility, with NMR studies confirming unrestricted rotation (∼99% trans conformers) critical for PROTAC functionality. For protein conjugations, pH-controlled activation (pH 6.0–6.5) prevents hydrolysis of NHS esters formed during the reaction.
Table 4: Activation Efficiency for Carboxylic Acid Functionalization
Activation Method | Reaction Time (min) | Yield (%) | Applications |
---|---|---|---|
HATU/DIPEA | 30 | >98 | Peptide/protein amidation |
DIC/HOBt | 45 | 85–90 | Small-molecule esterification |
NHS/EDC | 60 | 92 | Stable NHS esters for biologics |
PyBOP/NMM | 20 | 95 | Rapid conjugations |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9